Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-
Overview
Description
“Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-” is a chemical compound with the CAS Number: 5255-75-4 . It is also known by the synonyms 1,2-Epoxy-3-(4-nitrophenoxy)propane, and 3-(4-Nitrophenoxy)-1,2-propenoxide . The molecular weight of this compound is 195.17 .
Molecular Structure Analysis
The molecular formula of “Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-” is C9H9NO4 . The average mass is 195.172 Da and the monoisotopic mass is 195.053162 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-” are as follows :Scientific Research Applications
Environmental Impact and Atmospheric Presence
Oxirane compounds, particularly those substituted with nitrophenol groups, play a significant role in atmospheric chemistry. Studies such as by Harrison et al. (2005) have delved into the atmospheric occurrence of nitrophenols, which are related structurally to Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-. These compounds can originate from various sources, including combustion processes and pesticide hydrolysis. The atmospheric nitration of phenols, which can lead to compounds similar to Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-, involves complex reactions with nitrogen oxides, potentially impacting air quality and health. The study also emphasizes the need for more research to fully understand the environmental implications of such compounds (Harrison et al., 2005).
Analytical and Chemical Studies
The chemical properties and synthesis pathways of oxirane and its derivatives, including those with nitrophenol substituents, have been the focus of various studies. For example, Sainsbury's research on 1,2-oxazines and related compounds, which are closely related to the oxirane structure, sheds light on the synthetic versatility and potential applications of these compounds in producing novel materials and intermediates for further chemical synthesis. Such studies contribute to understanding the fundamental reactions and potential industrial applications of oxirane derivatives (Sainsbury, 1991).
Role in Nitrogen Removal Systems
The role of specific microbial processes in nitrogen removal systems, including those involving nitrophenol and oxirane derivatives, has been explored in studies like Mehrani et al. (2020). These studies highlight the complex interactions within microbial communities and their impact on environmental nitrogen cycling, potentially influenced by the presence of chemical compounds like Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-. Understanding these interactions is crucial for improving wastewater treatment technologies and mitigating environmental pollution (Mehrani et al., 2020).
Environmental Sorption and Degradation
The environmental fate of phenoxy herbicides and related compounds, such as Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-, has been studied in terms of their sorption to soil and organic matter. Research by Werner et al. (2012) provides insights into how these compounds interact with various environmental matrices, affecting their mobility, bioavailability, and degradation in the environment. Such studies are essential for assessing the environmental impact of oxirane derivatives and developing strategies for their management and remediation (Werner et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[(4-nitrophenoxy)methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIGOBKNDYAZTP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((4-Nitrophenoxy)methyl)oxirane | |
CAS RN |
125279-82-5 | |
Record name | 1,2-Epoxy-3-(p-nitrophenoxy)propane, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-EPOXY-3-(P-NITROPHENOXY)PROPANE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO45LT0OXT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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